2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide, also known as CP-690,550, is a drug that belongs to the class of Janus kinase inhibitors. It was developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to effectively reduce inflammation and improve symptoms in patients with these conditions.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has highlighted the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including structures akin to the compound of interest. These compounds have shown promising antitumor activities against different cell lines. For example, fused pyrimidine acetonitrile derivatives exerted significant inhibitory effects, comparable to known antitumor agents like doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Assessment
Another study focused on the insecticidal properties of heterocycles incorporating a thiadiazole moiety. These compounds were evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating the potential for agricultural applications (Fadda et al., 2017).
Novel Synthesis Routes
Research into the Michael reaction has led to the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. These findings illustrate the versatility of cyclopentylidene- and cyclohexylidene(cyano)acetamides in chemical synthesis, paving the way for the creation of new chemical entities (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial and Antifungal Activities
A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety revealed significant antimicrobial and antifungal activities. This research underscores the potential for developing new antimicrobial agents from similar chemical frameworks (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Herbicidal Activities
Innovative 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess potent herbicidal activities, comparable to commercial bleaching herbicides. This research suggests potential agricultural applications for controlling unwanted vegetation (Xu et al., 2008).
properties
IUPAC Name |
2-cyclopentyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(12-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXJSFJCVDITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide |
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